1-(3-Nitrophenyl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC20152587
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2O2 |
|---|---|
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 1-(3-nitrophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H |
| Standard InChI Key | DOUHSTOUMBJFNC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a propan-1-amine chain where the amine group is bonded to a carbon atom adjacent to a 3-nitrophenyl aromatic ring. The hydrochloride salt form enhances its stability and solubility in polar solvents . The nitro group at the meta position on the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.
Stereochemical Variants
1-(3-Nitrophenyl)propan-1-amine hydrochloride exists in two enantiomeric forms due to the chiral center at the first carbon of the propane chain:
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(1S)-1-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 873893-97-1)
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(1R)-1-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 1423015-67-1)
The stereochemistry significantly impacts biological activity, though the hydrochloride salt’s physical properties (e.g., solubility, melting point) remain consistent across enantiomers .
Synthesis and Manufacturing
Synthetic Routes
Two primary methodologies dominate the synthesis of 1-(3-nitrophenyl)propan-1-amine hydrochloride:
Nitration-Amination Sequence
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Nitration of Toluene: Toluene undergoes nitration to yield 3-nitrotoluene, followed by oxidation to 3-nitrobenzaldehyde.
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Reductive Amination: 3-Nitrobenzaldehyde reacts with propan-1-amine under reductive conditions (e.g., ) to form the amine intermediate, which is subsequently treated with HCl to yield the hydrochloride salt.
Direct Functionalization
Alternative approaches utilize pre-functionalized nitroarenes. For example, 3-nitrobenzyl chloride can undergo nucleophilic substitution with propan-1-amine, followed by acidification.
Optimization Strategies
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Continuous Flow Reactors: Enhance reaction efficiency and yield during scale-up.
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pH Control: Maintain a pH of 6–7 during amination to prevent side reactions.
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.67 g/mol | |
| Solubility | Water: >10 mg/mL | |
| Stability | Stable at room temperature |
Spectroscopic Characterization
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NMR: NMR signals include a triplet for the amine-proximal methylene ( ppm) and aromatic protons ( ppm).
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IR: Stretching vibrations for (1520 cm) and (2700–3000 cm).
Reactivity and Chemical Reactions
Functional Group Transformations
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Nitro Reduction: Catalytic hydrogenation () converts the nitro group to an amine, yielding 1-(3-aminophenyl)propan-1-amine hydrochloride.
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Amine Alkylation: Reacts with alkyl halides to form secondary amines, useful in pharmaceutical derivatization.
Mechanistic Insights
The nitro group’s electron-withdrawing nature activates the aromatic ring toward electrophilic substitution, while the protonated amine facilitates nucleophilic reactions.
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications in Research and Industry
Pharmaceutical Intermediates
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Antidepressants: Serves as a precursor in serotonin-norepinephrine reuptake inhibitors (SNRIs).
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Anticancer Agents: Functionalized to target tyrosine kinase enzymes.
Material Science
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Polymer Modification: Incorporation into epoxy resins enhances thermal stability.
| Supplier | Purity | Packaging Sizes |
|---|---|---|
| Fujifilm Wako | 98% | 100 mg – 10 g |
| EvitaChem | 95% | 250 mg – 5 g |
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